Cas no 2305253-78-3 (1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride)

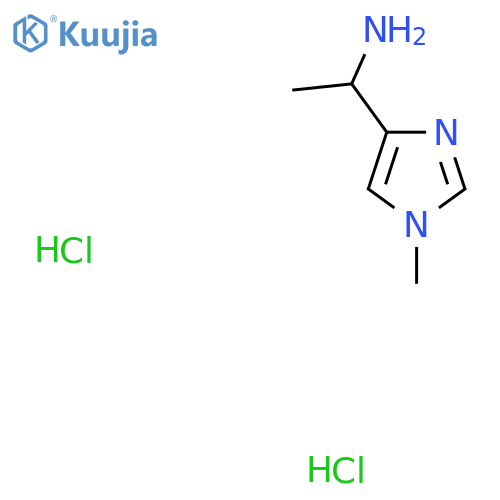

2305253-78-3 structure

商品名:1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride

1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride 化学的及び物理的性質

名前と識別子

-

- AT22193

- 1-(1-METHYL-1H-IMIDAZOL-4-YL)ETHAN-1-AMINE 2HCL

- 1-(1-methylimidazol-4-yl)ethanamine;dihydrochloride

- Z3613175481

- EN300-6759994

- starbld0005530

- 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride

- 2305253-78-3

-

- インチ: 1S/C6H11N3.2ClH/c1-5(7)6-3-9(2)4-8-6;;/h3-5H,7H2,1-2H3;2*1H

- InChIKey: ZJJOSGLKFGRGPG-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.N1(C)C=NC(=C1)C(C)N

計算された属性

- せいみつぶんしりょう: 197.0486528g/mol

- どういたいしつりょう: 197.0486528g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 94.3

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8Ų

1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6759994-2.5g |

1-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride |

2305253-78-3 | 95.0% | 2.5g |

$1539.0 | 2025-03-13 | |

| Enamine | EN300-6759994-10.0g |

1-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride |

2305253-78-3 | 95.0% | 10.0g |

$3376.0 | 2025-03-13 | |

| Aaron | AR027ZBO-2.5g |

1-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride |

2305253-78-3 | 95% | 2.5g |

$2142.00 | 2025-02-15 | |

| Aaron | AR027ZBO-5g |

1-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride |

2305253-78-3 | 95% | 5g |

$3156.00 | 2025-02-15 | |

| Enamine | EN300-6759994-1.0g |

1-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride |

2305253-78-3 | 95.0% | 1.0g |

$785.0 | 2025-03-13 | |

| Aaron | AR027ZBO-50mg |

1-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride |

2305253-78-3 | 95% | 50mg |

$276.00 | 2025-02-15 | |

| Aaron | AR027ZBO-100mg |

1-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride |

2305253-78-3 | 95% | 100mg |

$399.00 | 2025-02-15 | |

| Aaron | AR027ZBO-250mg |

1-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride |

2305253-78-3 | 95% | 250mg |

$560.00 | 2025-02-15 | |

| Aaron | AR027ZBO-10g |

1-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride |

2305253-78-3 | 95% | 10g |

$4667.00 | 2023-12-15 | |

| Enamine | EN300-6759994-0.25g |

1-(1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride |

2305253-78-3 | 95.0% | 0.25g |

$389.0 | 2025-03-13 |

1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride 関連文献

-

2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

2305253-78-3 (1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride) 関連製品

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量